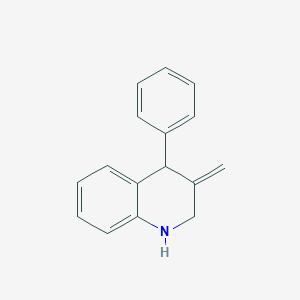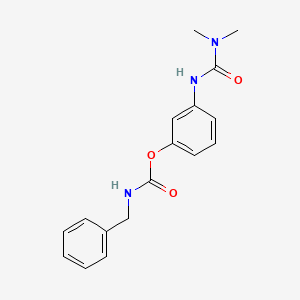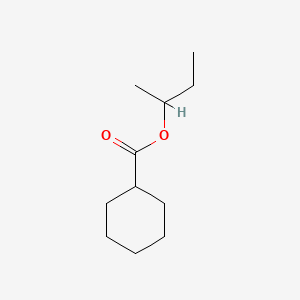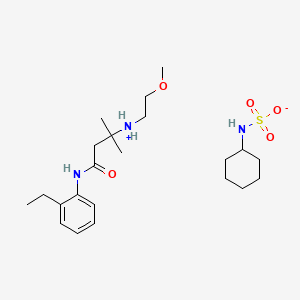
Butyranilide, 2'-ethyl-3-(2-methoxyethyl)amino-3-methyl-, cyclohexane sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyranilide, 2’-ethyl-3-(2-methoxyethyl)amino-3-methyl-, cyclohexane sulfamate is a complex organic compound with the molecular formula C16-H26-N2-O2.C6-H13-N-O3-S . This compound is notable for its unique structure, which includes a butyranilide core, an ethyl group, a methoxyethyl group, and a cyclohexane sulfamate moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of Butyranilide, 2’-ethyl-3-(2-methoxyethyl)amino-3-methyl-, cyclohexane sulfamate involves several steps. The synthetic route typically starts with the preparation of the butyranilide core, followed by the introduction of the ethyl and methoxyethyl groups. The final step involves the addition of the cyclohexane sulfamate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Butyranilide, 2’-ethyl-3-(2-methoxyethyl)amino-3-methyl-, cyclohexane sulfamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, it could be investigated for its therapeutic potential in treating various diseases .
Mecanismo De Acción
The mechanism of action of Butyranilide, 2’-ethyl-3-(2-methoxyethyl)amino-3-methyl-, cyclohexane sulfamate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors to modulate cellular functions .
Comparación Con Compuestos Similares
Similar compounds to Butyranilide, 2’-ethyl-3-(2-methoxyethyl)amino-3-methyl-, cyclohexane sulfamate include other butyranilide derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific applications and effects.
Propiedades
Número CAS |
67262-71-9 |
|---|---|
Fórmula molecular |
C22H39N3O5S |
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
N-cyclohexylsulfamate;[4-(2-ethylanilino)-2-methyl-4-oxobutan-2-yl]-(2-methoxyethyl)azanium |
InChI |
InChI=1S/C16H26N2O2.C6H13NO3S/c1-5-13-8-6-7-9-14(13)18-15(19)12-16(2,3)17-10-11-20-4;8-11(9,10)7-6-4-2-1-3-5-6/h6-9,17H,5,10-12H2,1-4H3,(H,18,19);6-7H,1-5H2,(H,8,9,10) |
Clave InChI |
MZSOEDOYGJNTER-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)CC(C)(C)[NH2+]CCOC.C1CCC(CC1)NS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


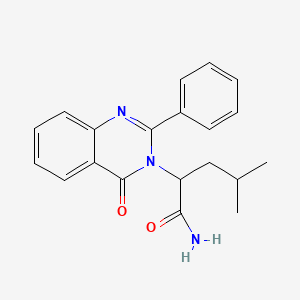
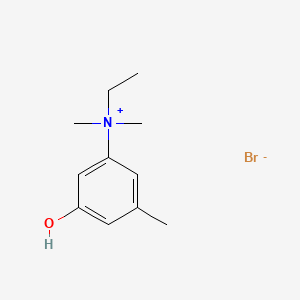
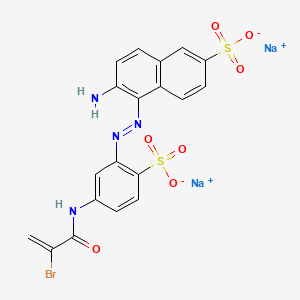

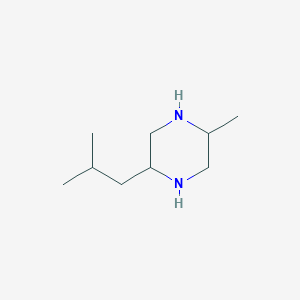
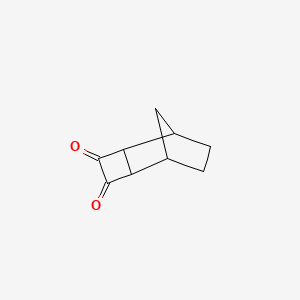


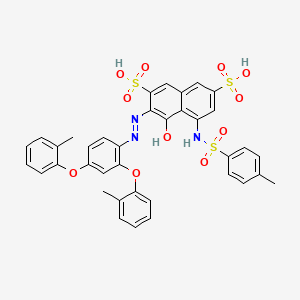
![1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B13786292.png)

